molecular formula C16H30O7Zr2 B13746402 Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium CAS No. 22569-47-7

Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium

Cat. No.: B13746402
CAS No.: 22569-47-7
M. Wt: 516.85 g/mol
InChI Key: BNHRTZZCRIUWLK-UHFFFAOYSA-L
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Description

Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium (PubChem CID: 89756 ) is an organozirconium compound that serves as a versatile catalyst and stabilizer in industrial and materials research . Its primary research value lies in enhancing the durability and performance of various materials. A key application is in the formulation of high-performance protective coatings for automotive and aerospace industries, where it acts as a curing agent to significantly improve resistance to corrosion, UV damage, and chemicals, potentially extending the coating's service life . In polymer science, it is utilized for polymer stabilization , where it helps prevent the degradation of plastics caused by heat and light during processing and in final products, thereby improving their mechanical properties and longevity . Furthermore, it functions as an efficient catalyst in chemical syntheses , facilitating the production of specialty chemicals and composites, and is valued for its role in developing sustainable manufacturing processes due to its relatively low toxicity profile . This compound is also investigated for its use in improving the adhesion and flexibility of sealants and adhesives , as well as in textile finishing to impart durable water and stain resistance to fabrics . This product is intended for research and development purposes only and is not classified for personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all local, state, and federal regulations.

Properties

CAS No.

22569-47-7

Molecular Formula

C16H30O7Zr2

Molecular Weight

516.85 g/mol

IUPAC Name

2-ethylhexanoate;oxozirconium(2+);oxygen(2-)

InChI

InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2

InChI Key

BNHRTZZCRIUWLK-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves the controlled reaction between zirconium alkoxides and 2-ethylhexanoic acid. The process typically proceeds via ligand exchange and oxo-bridge formation under carefully controlled conditions to yield the dimeric zirconium complex.

Reaction Scheme:

$$
\text{Zr(OR)}4 + 2 \text{ C}8\text{H}_{15}\text{COOH} \rightarrow \text{this compound} + \text{By-products}
$$

This reaction is typically conducted in an inert atmosphere to prevent unwanted hydrolysis and oxidation, using solvents such as toluene or xylene to facilitate mixing and control temperature.

Industrial Scale Production

In industrial settings, the synthesis is scaled up with high-purity zirconium alkoxides and 2-ethylhexanoic acid. The reaction parameters are optimized for yield and purity:

Parameter Typical Industrial Condition
Solvent Toluene or xylene
Temperature 60–120 °C
Reaction Time Several hours (varies by scale)
Atmosphere Inert (nitrogen or argon)
Purification Distillation or recrystallization

The product is isolated by removing solvents and by-products, followed by purification steps to achieve high purity suitable for catalytic or material applications.

Laboratory Scale Preparation

Laboratory synthesis follows similar principles but on a smaller scale:

  • Zirconium alkoxide (e.g., zirconium tetra-n-propoxide) is dissolved in anhydrous solvent.
  • 2-ethylhexanoic acid is added dropwise under stirring.
  • The mixture is heated gently to promote ligand exchange and oxo-bridge formation.
  • The product precipitates or remains in solution depending on solvent and conditions.
  • Purification is done by recrystallization or solvent evaporation.

Analytical Data and Characterization

Physical and Chemical Properties

Property Value/Description
Molecular Formula C16H28O6Zr (varies with complex)
Molecular Weight ~407.6 g/mol
Appearance Typically a viscous liquid or solid
Solubility Soluble in organic solvents (toluene, xylene)
Stability Stable under inert atmosphere, sensitive to moisture
Boiling Point Not well-defined due to decomposition

Spectroscopic and Structural Analysis

Reaction Mechanism Insights

The formation mechanism involves:

  • Protonation of zirconium alkoxide ligands by 2-ethylhexanoic acid.
  • Replacement of alkoxide groups by 2-ethylhexanoate ligands.
  • Formation of an oxo-bridge (mu-oxo) between two zirconium centers via condensation (loss of water or alcohol).
  • Stabilization of the dimeric structure by coordination of carboxylate ligands in bidentate or bridging modes.

Comparative Table of Zirconium 2-Ethylhexanoate Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Use/Notes
Zirconium bis(2-ethylhexanoate) oxide 15104-99-1 C16H28O6Zr 407.6 Solid/Liquid Precursor for catalysts and materials
This compound 22569-47-7 C16H28O6Zr ~407.6 Dimeric complex Specialized organometallic compound
Zirconium(IV) 2-ethylhexanoate 22464-99-9 C32H60O8Zr 664.04 Viscous liquid Used in coatings, adhesion promoters

Summary and Notes

  • The preparation of this compound is predominantly achieved by reacting zirconium alkoxides with 2-ethylhexanoic acid under controlled conditions.
  • Solvents like toluene or xylene facilitate the reaction and purification.
  • The process requires inert atmosphere and temperature control to prevent decomposition and side reactions.
  • Purification methods include distillation and recrystallization to obtain high-purity products.
  • Analytical techniques such as IR, NMR, and X-ray crystallography confirm the structure and purity.
  • Industrial and laboratory methods share the same chemical principles but differ in scale and optimization.

Chemical Reactions Analysis

Types of Reactions: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium dioxide and other by-products.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands such as acetates or chlorides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.

Major Products:

    Oxidation: Zirconium dioxide and organic by-products.

    Reduction: Lower oxidation state zirconium compounds.

    Substitution: New zirconium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Zirconium bis(2-ethylhexanoate) oxide serves as an effective catalyst in several chemical reactions, including:

  • Polymerization : The compound is utilized in the ring-opening polymerization of lactones, such as ε-caprolactone, demonstrating high catalytic activity and efficiency . This application is crucial for producing biodegradable polymers that are environmentally friendly.
  • Condensation Reactions : It acts as a catalyst for condensation reactions in organic synthesis, particularly in the development of siloxane-based materials. These materials are essential for creating adhesives, sealants, and coatings that exhibit low permeability and enhanced mechanical stability .

Material Science

In material science, zirconium bis(2-ethylhexanoate) oxide is employed for its properties as a precursor in the synthesis of advanced materials:

  • Metal-Organic Frameworks (MOFs) : The compound is used to create zirconium-based MOFs, which are known for their high thermal stability and porosity. These MOFs have applications in gas storage, separation processes, and catalysis due to their tunable structures and functionalities .
  • Nanocomposites : It serves as a crosslinker or filler in polymer composites, enhancing mechanical properties and thermal stability. The incorporation of zirconium oxo clusters into polymer matrices leads to improved performance in various applications, including electronics and automotive industries .

Biomedical Applications

The biocompatibility of zirconium compounds allows for their exploration in biomedical fields:

  • Drug Delivery Systems : Research indicates potential uses of zirconium bis(2-ethylhexanoate) oxide in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. This property can enhance the solubility and bioavailability of drugs .
  • Antimicrobial Coatings : Zirconium-based compounds have been studied for their antimicrobial properties, making them suitable candidates for coatings on medical devices to prevent infections .

Mechanism of Action

The mechanism of action of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating catalytic reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The μ-oxo bridged dimeric structure of bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium differentiates it from mononuclear metal carboxylates. Below is a structural comparison with analogous compounds:

Compound Metal Center Ligands Bridging Groups Coordination Geometry
Bis(2-ethylhexanoato-O)-mu-oxodizinc Zn²⁺ 2 × 2-ethylhexanoate μ-oxo Tetrahedral (each Zn center)
Chromium tris(2-ethylhexanoate) Cr³⁺ 3 × 2-ethylhexanoate None Octahedral
Bis(2-ethylhexanoato-O)dioxomolybdenum Mo⁶⁺ 2 × 2-ethylhexanoate + 2 oxo groups None Trigonal prismatic
Cerium,bis(2-ethylhexanoato-O)(isononanoato-O) Ce³⁺/Ce⁴⁺ Mixed: 2-ethylhexanoate, isononanoate None Variable (depends on oxidation state)

Key Observations :

  • The μ-oxo bridge in the zirconium and zinc analogs enhances thermal stability compared to non-bridged analogs like chromium tris(2-ethylhexanoate) .
  • Mixed-ligand systems (e.g., cerium complexes) exhibit variable coordination geometries, impacting reactivity and solubility .

Key Observations :

  • Zirconium complexes exhibit superior thermal stability due to strong Zr–O bonds and the μ-oxo bridge .
  • Solubility correlates with ligand hydrophobicity; 2-ethylhexanoate ligands improve organic-phase compatibility .

Key Observations :

  • Zirconium complexes are preferred for high-temperature catalytic processes, whereas zinc analogs are niche in polymer stabilization .
  • Cerium carboxylates show versatility in oxidation reactions but require ligand optimization for stability .

Research Findings and Limitations

  • Structural Insights : X-ray studies of related carboxylates (e.g., zinc analogs) confirm μ-oxo bridging stabilizes dimeric configurations, but zirconium complexes lack detailed crystallographic data in public literature .
  • Contradictions: While chromium tris(2-ethylhexanoate) is reported to dissociate ligands at >150°C, zirconium analogs maintain integrity up to 250°C, highlighting metal-dependent stability .
  • Gaps: Comparative studies on cerium vs.

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